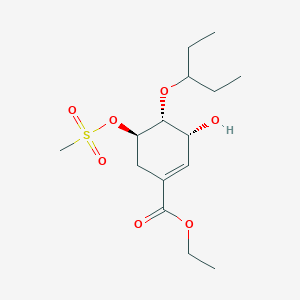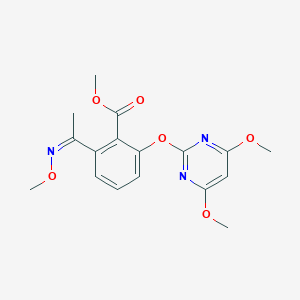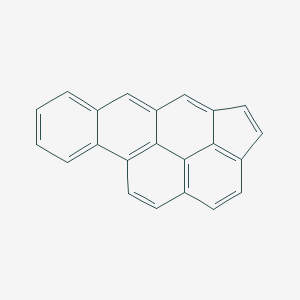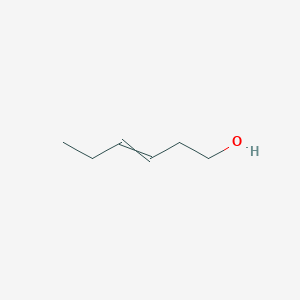
ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate, also known as Ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate, is a useful research compound. Its molecular formula is C15H26O7S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Agents
This compound has been identified as a potential antiviral agent . It could be used in the synthesis of pharmaceuticals that target viral infections. The structural complexity and functional groups present in the molecule suggest that it could interact with viral proteins or enzymes, potentially inhibiting their function and preventing the virus from replicating .
Pharmaceutical Standards
Due to its well-defined stereochemistry, this compound can serve as a pharmaceutical standard . It can be used to calibrate instruments or validate processes in pharmaceutical research, ensuring the accuracy and consistency of analytical methods used in drug development .
Chemical Intermediates
The compound’s unique structure makes it a valuable chemical intermediate in organic synthesis. It can be used to prepare more complex molecules, particularly in the synthesis of cyclic compounds with potential therapeutic properties .
Fine Chemicals
As a fine chemical , it has applications in the synthesis of specialized molecules for research and industrial use. Its multifunctional nature allows for the creation of derivatives with specific properties required in advanced materials or chemical research .
Cytotoxicity Studies
Research has indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. This compound could be used in cytotoxicity studies to explore new cancer treatments, particularly in understanding how certain chemical structures can induce cell death in cancerous cells .
Metabolite Profiling
The compound can be involved in metabolite profiling studies. Using mass spectrometry-based techniques, researchers can analyze the metabolites produced when this compound interacts with biological systems, providing insights into its mechanism of action and potential metabolic pathways .
Anticancer Activity
Given its structural similarity to other bioactive molecules, this compound may have applications in studying anticancer activity . It could be part of assays to screen for new compounds that can inhibit the growth of cancer cells, particularly in lung cancer research .
Bioactive Compound Synthesis
Lastly, it could be used in the synthesis of bioactive compounds . Its molecular framework can be modified to enhance its interaction with biological targets, leading to the development of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFGUAGRJCDUDT-MGPQQGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-Ethyl 3-hydroxy-5-((methylsulfonyl)oxy)-4-(pentan-3-yloxy)cyclohex-1-enecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)




